![molecular formula C11H13FN2O3S B2663450 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde CAS No. 681226-64-2](/img/structure/B2663450.png)
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde
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Overview
Description
“4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Attached to this piperazine ring is a fluorobenzenesulfonyl group and a carbaldehyde group .
Molecular Structure Analysis
The molecular formula of “4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde” is C11H13FN2O3S . It has a molecular weight of 272.3 g/mol . The InChI code of the compound is 1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 .
Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Fluoroquinolone Derivatives
Description:: Fluoroquinolones are a class of antibiotics known for their broad-spectrum activity against bacterial pathogens.
Applications::- Antibacterial Agents : Researchers have synthesized fluoroquinolone derivatives containing the 4-(carbopiperazin-1-yl)piperazinyl moiety at the C7 position. These derivatives exhibit inhibition of bacterial pathogens commonly found in hospital environments .
Agrochemical Research
Description:: Agrochemicals play a crucial role in agriculture, including pesticides and herbicides.
Applications::Safety and Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonylpiperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPADUJJECLIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde |
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